molecular formula C20H14O4 B1460583 DIPHENYL PHTHALATE-3,4,5,6-D4 CAS No. 1398065-61-6

DIPHENYL PHTHALATE-3,4,5,6-D4

Cat. No.: B1460583
CAS No.: 1398065-61-6
M. Wt: 322.3 g/mol
InChI Key: DWNAQMUDCDVSLT-ZZRPVTOQSA-N
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Description

DIPHENYL PHTHALATE-3,4,5,6-D4 is an isotopically labeled compound where two of the benzene ring carbon atoms in the diphenyl phthalate molecule are labeled with deuterium (D4). This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and materials science .

Mechanism of Action

Target of Action

Diphenyl phthalate-d4, like other phthalates, primarily targets the endocrine system . These compounds are known as endocrine-disrupting chemicals (EDCs), which can interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Diphenyl phthalate-d4 interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

The biochemical pathways affected by Diphenyl phthalate-d4 are primarily those involved in neurodevelopment. Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Pharmacokinetics

It is known that phthalates are absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine . The bioavailability of Diphenyl phthalate-d4 would be influenced by these processes, but specific data is currently unavailable.

Result of Action

The molecular and cellular effects of Diphenyl phthalate-d4’s action are primarily observed in the nervous system. It can induce neurological disorders by interfering with the normal functioning of the endocrine system . This interference can lead to disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

The action, efficacy, and stability of Diphenyl phthalate-d4 can be influenced by various environmental factors. Phthalates are known to be persistent in the environment and can be found in air, soil, and water . Their widespread presence in the environment means that exposure can occur through various routes, potentially influencing the action and efficacy of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diphenyl phthalate-d4 typically involves the synthesis of the parent compound, diphenyl phthalate, followed by isotopic labeling. The parent compound is synthesized through the esterification of phthalic anhydride with phenol under acidic conditions . The isotopic labeling is achieved by substituting hydrogen atoms with deuterium in the benzene rings, often using deuterated reagents and solvents .

Industrial Production Methods

Industrial production of diphenyl phthalate-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is critical to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

DIPHENYL PHTHALATE-3,4,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DIPHENYL PHTHALATE-3,4,5,6-D4 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

    Diphenyl phthalate: The non-deuterated version of diphenyl phthalate-d4.

    Diethyl phthalate: Another phthalate ester with similar chemical properties but different applications.

    Dibutyl phthalate: A phthalate ester used primarily as a plasticizer.

Uniqueness

DIPHENYL PHTHALATE-3,4,5,6-D4 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis in NMR spectroscopy and mass spectrometry, making it invaluable in studies requiring detailed molecular insights .

Properties

IUPAC Name

diphenyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H/i7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNAQMUDCDVSLT-ZZRPVTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334588
Record name Diphenyl Phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398065-61-6
Record name Diphenyl Phthalate-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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